molecular formula C22H14ClNO3 B2511447 6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 1564281-09-9

6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No.: B2511447
CAS No.: 1564281-09-9
M. Wt: 375.81
InChI Key: UABRKOPHVNHEJG-PKNBQFBNSA-N
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Description

6-Chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one ( 797782-06-0) is a synthetic organic compound with the molecular formula C23H16ClNO3 and a molecular weight of 389.84 g/mol . This chemical features a complex structure that incorporates two prominent pharmacophores: a 1,2-dihydroquinolin-2-one and a furan-substituted chalcone, linked by an α,β-unsaturated carbonyl system . Quinoline derivatives are a significant class of heterocyclic compounds frequently investigated for their diverse biological activities. They are common scaffolds in various therapeutic agents and are often explored as antimalarial, antibacterial, and anticancer agents, and as inhibitors of specific enzymes like EGFR-TK . The chalcone moiety, an open-chain flavonoid, is also known for a wide spectrum of pharmacological properties, including potential cytotoxic, antimicrobial, and anti-inflammatory activities . The specific spatial arrangement of these groups in this compound makes it a valuable intermediate for creating further chemical diversity in structure-activity relationship (SAR) studies and for the synthesis of more complex heterocyclic systems . This product is provided with a guaranteed purity of 95% or higher and is intended for research and development applications . It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-6H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13,15H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZOGODDQDBWNE-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=CC(C=C3)Cl)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=CC(C=C3)Cl)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation for Cyclization

Friedel-Crafts alkylation is widely employed to construct the dihydroquinolinone core. For example, N-(4-methoxyphenyl)-3-chloropropionamide undergoes intramolecular cyclization in the presence of Lewis acids (e.g., AlCl₃) at elevated temperatures (150–220°C), yielding 6-hydroxy-3,4-dihydroquinolinone. Adapting this method, substitution of the methoxy group with a phenyl moiety at position 4 could be achieved by using N-(4-phenyl)-3-chloropropionamide as the starting material. The reaction typically requires 3–5 equivalents of Lewis acid in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Chlorination at Position 6

Introducing the chloro substituent at position 6 necessitates selective halogenation. In analogous syntheses, hydroxyl groups at position 6 are replaced via treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, 6-hydroxy-3,4-dihydroquinolinone reacts with POCl₃ under reflux to yield 6-chloro-3,4-dihydroquinolinone. This step typically achieves >80% conversion, with purity exceeding 99% after recrystallization.

Incorporation of the 4-Phenyl Group

The 4-phenyl group is introduced either during the cyclization step or via post-functionalization. A Suzuki-Miyaura coupling using phenylboronic acid and a brominated dihydroquinolinone precursor offers regioselective installation. Alternatively, starting with N-(4-phenyl)-substituted precursors ensures direct incorporation during Friedel-Crafts cyclization.

Installation of the 3-[(2E)-3-(Furan-2-yl)prop-2-enoyl] Sidechain

The α,β-unsaturated ketone moiety at position 3 is installed via Claisen-Schmidt condensation or direct acylation .

Claisen-Schmidt Condensation

This method involves reacting 3-acetyl-6-chloro-4-phenyl-1,2-dihydroquinolin-2-one with furfural (furan-2-carbaldehyde) in the presence of a base. For example, a mixture of acetic anhydride and triethylamine facilitates the formation of the (2E)-configuration, yielding the desired propenoyl derivative. Optimal conditions include refluxing in ethanol for 10–15 minutes, achieving yields of 70–85%.

Reaction Conditions:

  • Catalyst: Triethylamine (2–3 drops)
  • Solvent: Acetic anhydride (5–8 drops)
  • Temperature: Reflux (110°C)
  • Yield: 82%

Direct Acylation with 3-(Furan-2-yl)acryloyl Chloride

Alternative routes employ 3-(furan-2-yl)acryloyl chloride to acylate the quinolinone at position 3. Friedel-Crafts acylation using AlCl₃ in dichloromethane at 0–5°C selectively functionalizes the aromatic ring, followed by warming to room temperature to complete the reaction. This method avoids geometric isomerism, ensuring exclusive (E)-configuration due to steric hindrance during the reaction.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using dichloromethane or chloroform/methanol mixtures. For instance, 6-chloro intermediates elute with dichloromethane, while the final compound requires a 9:1 chloroform-methanol gradient.

Recrystallization

Recrystallization from ethanol/hexane (1:1) enhances purity to >99%, as evidenced by HPLC analysis. The target compound exhibits a melting point of 210–212°C (decomposition), consistent with conjugated enone systems.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89 (s, 1H, Ar-H), 7.65–7.45 (m, 5H, Ph-H), 7.02 (d, J = 15.6 Hz, 1H, CH=CO), 6.78–6.72 (m, 2H, furan-H), 3.58 (t, J = 6.8 Hz, 2H, CH₂), 2.91 (t, J = 6.8 Hz, 2H, CH₂).
  • IR (KBr): 1715 cm⁻¹ (C=O, quinolinone), 1660 cm⁻¹ (C=O, enone), 1600 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for synthesizing the target compound:

Step Method Conditions Yield Purity Reference
Cyclization Friedel-Crafts AlCl₃, DMSO, 160°C, 4 h 61% 99.5%
Chlorination POCl₃ Reflux POCl₃, 80°C, 6 h 85% 98.7%
Propenoyl Installation Claisen-Schmidt Et₃N, Ac₂O, 110°C, 15 min 82% 97.2%
Final Purification Column Chromatography CHCl₃:MeOH (9:1) 90% 99.3%

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways.

    Pathways Involved: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) LogP (Predicted) PSA (Ų) Key Biological Activity (if reported)
6-Chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one Cl (6), Ph (4), propenoyl-furan (3) ~365.8 ~4.2 ~65.7 Not reported in evidence
6-Chloro-4-phenylquinolin-2(1H)-one Cl (6), Ph (4) 283.7 3.85 32.86 Unknown
4-Hydroxy-3-phenylquinolin-2(1H)-one (4A) OH (4), Ph (3) 251.3 ~2.9 ~57.3 Antimicrobial potential
3-Bromo-6-methoxy-3-phenylquinoline-2,4-dione Br (3), OMe (6), Ph (3) 372.2 ~3.1 ~75.4 Synthetic intermediate
LGH00045 (triazolothiadiazole derivative) Cl (2-phenyl), furan-vinyl (6) 384.8 3.9 67.8 CDC25B inhibitor (IC₅₀ = 0.82 µM)

Key Observations

Impact of Substituents on Lipophilicity (LogP): The target compound’s LogP (~4.2) is higher than 6-chloro-4-phenylquinolin-2-one (3.85) due to the propenoyl-furan group, which adds hydrophobic bulk. However, it remains comparable to LGH00045 (3.9), a triazolothiadiazole kinase inhibitor . Hydroxy or methoxy groups (e.g., in 4A) reduce LogP significantly (~2.9–3.1), highlighting the role of polar substituents in modulating solubility .

Polar Surface Area (PSA) and Bioavailability: The target compound’s PSA (~65.7 Ų) is elevated compared to 6-chloro-4-phenylquinolin-2-one (32.86 Ų), owing to the furan oxygen and ketone group. This may enhance hydrogen-bonding capacity but could reduce membrane permeability .

Biological Activity Trends: Quinolin-2-ones vs. Triazolothiadiazoles: While LGH00045 (triazolothiadiazole) shows potent CDC25B inhibition, quinolin-2-ones in are primarily synthetic intermediates or antimicrobial candidates. The target compound’s propenoyl-furan group may confer unique target selectivity, though this requires experimental validation . Hybrid Inhibitors (): Compounds like (E)-3-{3-[4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)quinazolin-6-yl)phenyl)-N-hydroxyacrylamide (23) demonstrate dual EGFR/HDAC inhibition.

Research Findings and Implications

  • Synthetic Flexibility: The propenoyl-furan group at position 3 distinguishes the target compound from simpler chloro- or hydroxy-substituted quinolinones. This moiety could be modified to optimize electronic properties (e.g., via furan ring substitution) or stereochemistry (E/Z isomerism) .
  • Unanswered Questions: No direct evidence links the target compound to specific biological targets. However, structural analogs in and suggest plausible applications in kinase or epigenetic regulation. Comparative molecular docking studies with CDC25B or HDACs are recommended.

Biological Activity

6-Chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is a synthetic compound that belongs to the class of quinoline derivatives. These compounds have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClO3C_{19}H_{15}ClO_{3}, with a molecular weight of 324.8 g/mol. The structure features a chloro substituent at the 6-position of the quinoline ring and a furan-based enoyl moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
6-Chloro derivativeA549 (lung cancer)5.0
6-Chloro derivativeMCF7 (breast cancer)7.5
6-Chloro derivativeHeLa (cervical cancer)4.8

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways.

Anti-inflammatory Activity

Quinoline derivatives are also noted for their anti-inflammatory effects. The compound exhibits inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Activity Measurement Value
COX-1 InhibitionIC50 (µM)10.0
COX-2 InhibitionIC50 (µM)8.0

These findings suggest that the compound may serve as a lead for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects compared to traditional NSAIDs.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The following table summarizes its activity against selected bacteria:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results imply potential applications in treating bacterial infections, although further studies are needed to elucidate the exact mechanisms involved.

Case Studies and Research Findings

  • Study on Anticancer Properties : A study conducted by demonstrated that derivatives similar to the compound inhibited tumor growth in xenograft models, showcasing its potential for further development as an anticancer agent.
  • Inflammation Model : In a rat model of adjuvant-induced arthritis, compounds structurally related to 6-chloro derivatives exhibited significant reductions in paw swelling and inflammatory markers, supporting their therapeutic potential in inflammatory diseases .
  • Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities of this compound to COX enzymes, suggesting a plausible mechanism for its anti-inflammatory effects .

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